

An In-depth Technical Guide on 6-Bromo-4-phenylchroman-2-one

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Compound of Interest

Compound Name: 6-Bromo-4-phenylchroman-2-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-phenylchroman-2-one is a halogenated derivative of the chromanone scaffold, a class of compounds recognized for its broad spectrum of biological activities. The presence of a bromine atom and a phenyl group on the chroman-2-one core suggests its potential as a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the basic properties, potential synthesis, and prospective biological significance of **6-Bromo-4-phenylchroman-2-one**, drawing comparisons with structurally related compounds to infer its characteristics. While specific experimental data for this exact molecule is limited in publicly available literature, this document consolidates information on related bromo-substituted heterocyclic compounds to provide a foundational understanding for researchers.

Core Properties of 6-Bromo-4-phenylchroman-2-one

This section details the fundamental chemical and physical properties of **6-Bromo-4-phenylchroman-2-one**.

Chemical and Physical Properties

Quantitative data for **6-Bromo-4-phenylchroman-2-one** is not readily available in the cited literature. The following table summarizes its key identifiers and computed properties.

Property	Value	Source
IUPAC Name	6-bromo-4-phenyl-3,4-dihydrochromen-2-one	
CAS Number	156755-23-6	[1]
Molecular Formula	C ₁₅ H ₁₁ BrO ₂	[1]
Molecular Weight	315.15 g/mol	
Canonical SMILES	<chem>C1C(C2=C(C=C(C=C2)Br)OC1=O)C3=CC=CC=C3</chem>	[1]
InChI Key	KFKFQGCDFMGUCH-UHFFFAOYSA-N	[1]
Physical State	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Spectral Data

Experimental spectral data for **6-Bromo-4-phenylchroman-2-one** is not available in the searched literature. However, based on the characterization of structurally similar compounds, the following spectral characteristics can be anticipated:

- ¹H NMR:** Aromatic protons would appear in the downfield region (δ 7-8 ppm). The protons on the chroman-2-one ring would exhibit characteristic shifts, including signals for the benzylic proton at C4 and the methylene protons at C3.
- ¹³C NMR:** Signals for the carbonyl carbon (C2), the carbon bearing the bromine atom (C6), and the phenyl-substituted carbon (C4) would be key diagnostic peaks. The aromatic carbons would resonate in the typical range of δ 110-160 ppm.
- Mass Spectrometry:** The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2

m/z units (M+ and M+2).

For reference, the spectral data for the related compound 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one is provided below[2]:

- ^1H NMR (700.2 MHz, DMSO- d_6 , 333 K): δ 8.21 (br. d, $J = 2.2$, 1H), 7.90–7.89 (m, 3H), 7.45 (dd, $J = 7.6$, 2H), 7.20 (dd, $J = 7.6$, 1H), 7.11–7.09 (m, 1H), 5.03 (s, 2H) ppm.[2]
- $^{13}\text{C}\{^1\text{H}\}$ NMR (176.1 MHz, DMSO- d_6 , 333 K): δ 164.3, 155.7, 148.1, 139.7, 139.2, 129.8, 128.7 (2C), 124.3, 124.0, 119.5 (2C), 110.0, 106.7, 105.7, 48.8 ppm.[2]
- IR (KBr), ν (cm^{-1}): 3072, 1686, 1598, 1503, 1452, 1392, 1295, 1266, 1179, 1136, 1035, 878, 754, 690, 606.[2]
- MS (ESI) m/z: $[\text{M}]^+$ 327 (Br^{79}), 329 (Br^{81}).[2]

Synthesis and Experimental Protocols

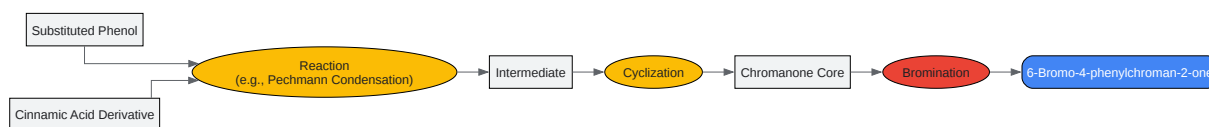
While a specific, detailed protocol for the synthesis of **6-Bromo-4-phenylchroman-2-one** is not explicitly available, general methods for the synthesis of chromanone and coumarin derivatives can be adapted.

Potential Synthetic Pathway

A plausible synthetic route could involve the Pechmann condensation or a Perkin-like reaction, followed by reduction or modification. A potential starting point could be the reaction of a substituted phenol with a β -ketoester or a cinnamic acid derivative. The synthesis of the related 6-bromo-2-phenyl-4H-chromen-4-one has been achieved through the microwave-assisted dehydrogenation of the corresponding 2-phenyl-chroman-4-one.[3]

A general procedure for the synthesis of substituted 2-phenyl chroman-4-one involves the microwave heating of a substituted 2-propen-1-one with zinc chloride.[3] This could potentially be adapted for the synthesis of **6-Bromo-4-phenylchroman-2-one**.

Below is a DOT script visualizing a general synthetic workflow for chromanone derivatives.



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General Synthetic Workflow for Chromanone Derivatives

Experimental Protocol for a Related Compound: Synthesis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one[2]

This protocol provides a reference for the synthesis and characterization of a related bromo-phenyl heterocyclic compound.

- Reaction Setup: N-[(2E)-3-(Furan-2-yl)prop-2-en-1-yl]aniline (1.26 mmol) is dissolved in dry CH₂Cl₂ (10 mL) and cooled to 251 K.[2]
- Addition of Reagent: Dibromomaleic anhydride (0.32 g, 1.26 mmol) is added, and the mixture is kept at 269 K for 2 days.[2]
- Work-up: The resulting precipitate is filtered, dissolved in dry DMSO (10 mL), and stirred at 353 K for 10 hours.[2] The mixture is then poured into water (50 mL), and the resulting precipitate is filtered off and washed with water.[2]
- Purification: The product is dried in air to a constant weight to afford the final compound.[2]

Biological Activity and Potential Applications

The chromanone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide array of biological activities.[4]

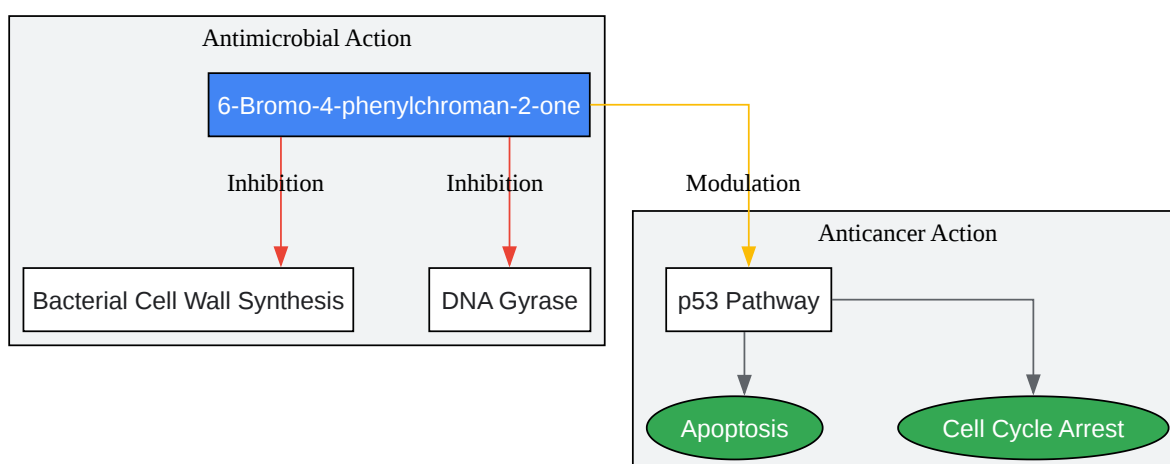
Predicted Biological Activities

While **6-Bromo-4-phenylchroman-2-one** has not been extensively studied, the presence of the bromo-substituent on the chromanone ring suggests potential for significant biological activity. Halogenation is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.

- **Antimicrobial Activity:** Studies on related bromo-substituted heterocyclic compounds, such as 6-bromo-4-(substituted phenyl) iminoflavones, have shown promising antimicrobial and antifungal activities.[4][5][6][7] The bromine atom is thought to contribute to the increased lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
- **Anticancer Activity:** Chromanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways like p53.[8]

Potential Signaling Pathways

Based on the activities of related compounds, **6-Bromo-4-phenylchroman-2-one** could potentially interact with several key signaling pathways.



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